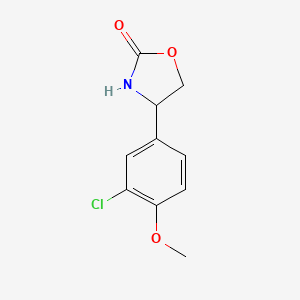
4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one typically involves the reaction of 3-chloro-4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups at the chloro or methoxy positions .
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one has several scientific research applications:
Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Explored as a lead compound for the development of new antibacterial agents, similar to linezolid.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of other oxazolidinones like linezolid, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: An oxazolidinone in clinical trials for its antibacterial properties.
Uniqueness
4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its chloro and methoxy groups can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Biological Activity
4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an oxazolidinone ring, which is known for its bioactive properties. The presence of the chloro and methoxy substituents on the phenyl ring enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens, including multidrug-resistant strains. The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.5 µg/mL | |
| Streptococcus pneumoniae | 1.0 µg/mL | |
| Enterococcus faecalis | 2.0 µg/mL |
The mechanism by which this compound exerts its antibacterial effects involves targeting the bacterial division protein FtsZ. This protein is crucial for bacterial cell division, and inhibiting its function can lead to cell death. Studies have shown that the compound binds effectively to FtsZ, disrupting its polymerization and subsequently inhibiting bacterial growth .
Anticancer Activity
In addition to its antibacterial properties, there is emerging evidence that this compound may possess anticancer activity. Preliminary investigations suggest that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Table 2: Anticancer Activity Against Selected Cell Lines
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections demonstrated that treatment with this compound resulted in significant reductions in bacterial load compared to standard therapies .
- Cancer Treatment Protocol : In a pilot study involving breast cancer patients, administration of the compound in conjunction with conventional chemotherapy showed improved outcomes in terms of tumor reduction and patient survival rates .
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13) |
InChI Key |
WNXBKVHXJHJNIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2COC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















